2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Phosphodiesterase 4 Inhibitor Development
The compound CHF6001 has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor, suitable for topical pulmonary administration. This research outlines its effectiveness in suppressing antigen-induced decline of lung functions and eosinophilia in animal models, presenting a significant step forward in the treatment of asthma and chronic obstructive respiratory disease without the notable side effects associated with other PDE4 inhibitors (Villetti et al., 2015).
Broad-Spectrum Antibacterial Agent Synthesis
A study on the synthesis of new 2-sulfonylquinolone derivatives highlights their potential as broad-spectrum antibacterial agents effective against resistant strains like MRSA. This research showcases the importance of these compounds in developing new antibiotics through optimized synthetic methods that are amenable to large-scale synthesis, contributing significantly to combating antimicrobial resistance (Hashimoto et al., 2007).
Anticancer Evaluation of 1,4-Naphthoquinone Derivatives
The cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines underscores the potential of such compounds in cancer therapy. With low toxicity in normal human kidney cells, these derivatives represent a promising avenue for the development of new anticancer agents (Ravichandiran et al., 2019).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Research into lipophilic acetamide derivatives affords potential anticancer and antimicrobial agents, with molecular docking studies providing insights into their mechanisms of action. This includes promising broad-spectrum antibacterial activity and cytotoxic effects against cancer lines, illustrating the diverse applications of such compounds in medical research (Ahmed et al., 2018).
Synthesis of Quinazolines for Antimicrobial Applications
The creation of new quinazolines showcases their potential as antimicrobial agents, further emphasizing the critical role of quinoline derivatives in the development of new treatments for bacterial and fungal infections. This synthesis and characterization work provides a foundation for future drug discovery efforts (Desai et al., 2007).
Eigenschaften
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-19-10-15-24-23(16-19)27(31)25(35(32,33)22-13-11-21(12-14-22)34-4-2)17-29(24)18-26(30)28-20-8-6-5-7-9-20/h5-17H,3-4,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGYSJXVDVQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.